Inhibition of Gamma-Secretase-Mediated Amyloid Beta Production in HEK293 Cells
8,8''-Bibaicalein demonstrates potent inhibition of gamma-secretase-mediated amyloid beta (Aβ) production. In a cell-based assay using HEK293 cells transfected with human APPSOW and APPLON, the compound inhibited Aβ42 production with an IC50 of 1.40 nM and Aβ40 production with an IC50 of 14 nM after a 5-hour incubation [1]. This is a direct measure of its ability to modulate a key enzymatic complex implicated in Alzheimer's disease pathology.
| Evidence Dimension | Gamma-secretase inhibition potency (Aβ42 production) |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Semagacestat (a well-characterized gamma-secretase inhibitor) has an IC50 of ~10.9 nM for Aβ42 in similar cell-based assays (literature baseline). |
| Quantified Difference | 8,8''-Bibaicalein is approximately 7.8-fold more potent than the comparator baseline in this assay. |
| Conditions | HEK293 cells transfected with human APPSOW and APPLON; 5-hour incubation; sandwich immunoassay detection. |
Why This Matters
This high potency against gamma-secretase provides a clear differentiation point for researchers studying APP processing, and it justifies selecting 8,8''-Bibaicalein over weaker or non-specific flavonoids for these applications.
- [1] BindingDB. BDBM50489338 (CHEMBL2314613): Affinity Data for 8,8''-Bibaicalein. Accessed April 2026. View Source
